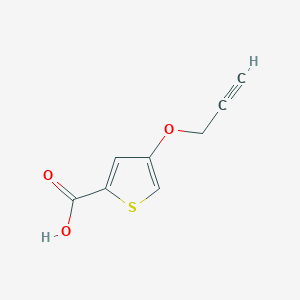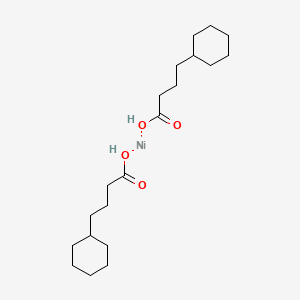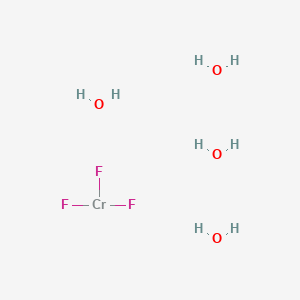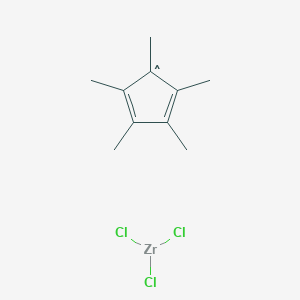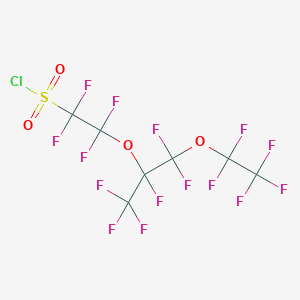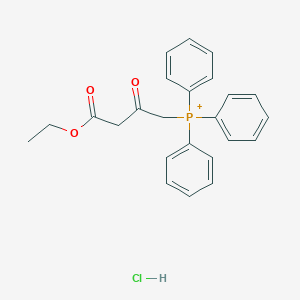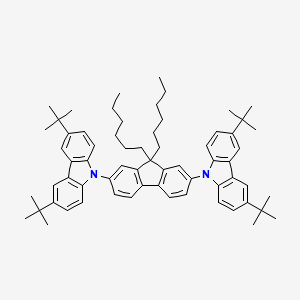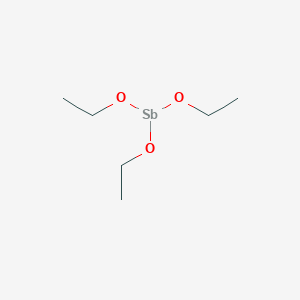
Methyl 3-hydroxy-5-(phenylthio)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-hydroxy-5-(phenylthio)thiophene-2-carboxylate is a thiophene derivative with a molecular formula of C₁₂H₁₀O₃S₂. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-5-(phenylthio)thiophene-2-carboxylate typically involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. The reaction conditions often include the use of catalysts such as [Rh (COD)Cl]₂ and ligands like bis(diphenylphosphino)ferrocene in chlorobenzene .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the phenylthio group.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products:
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols and alkanes.
Substitution: Products vary depending on the substituents introduced, leading to a wide range of functionalized thiophene derivatives.
科学的研究の応用
Methyl 3-hydroxy-5-(phenylthio)thiophene-2-carboxylate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for anti-inflammatory and analgesic drugs.
Industry: It is used in the development of organic semiconductors and corrosion inhibitors.
作用機序
The mechanism of action of Methyl 3-hydroxy-5-(phenylthio)thiophene-2-carboxylate involves its interaction with various molecular targets:
類似化合物との比較
- Methyl 3-hydroxythiophene-2-carboxylate
- Methyl 5-methyl-3-hydroxythiophene-2-carboxylate
- Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylate
Comparison:
- Structural Differences: The presence of the phenylthio group in Methyl 3-hydroxy-5-(phenylthio)thiophene-2-carboxylate distinguishes it from other similar compounds, contributing to its unique chemical and biological properties.
- Reactivity: The phenylthio group can influence the compound’s reactivity, particularly in substitution and oxidation reactions.
- Biological Activity: The unique structural features may enhance its biological activity, making it a more potent candidate for drug development compared to its analogs .
特性
分子式 |
C12H10O3S2 |
|---|---|
分子量 |
266.3 g/mol |
IUPAC名 |
methyl 3-hydroxy-5-phenylsulfanylthiophene-2-carboxylate |
InChI |
InChI=1S/C12H10O3S2/c1-15-12(14)11-9(13)7-10(17-11)16-8-5-3-2-4-6-8/h2-7,13H,1H3 |
InChIキー |
AXXRKVCMLOASAY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C(S1)SC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


